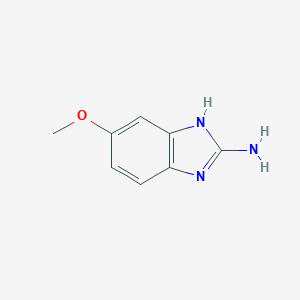

5-Methoxy-1H-benzimidazole-2-ylamine

Overview

Description

5-Methoxy-1H-benzimidazole-2-ylamine is an organic compound with the molecular formula C8H9N3O. It belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as benzimidazoles , which are known to interact with various biological targets such as tubulin .

Mode of Action

Benzimidazoles, the class of compounds it belongs to, are known to act as corrosion inhibitors . They protect metals from corrosion by forming a film on the metal surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-benzimidazole-2-ylamine typically involves the reaction of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. One common method involves the condensation of 5-methoxy-2-nitroaniline with formic acid, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation and reduction reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-benzimidazole-2-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .

Scientific Research Applications

5-Methoxy-1H-benzimidazole-2-ylamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

- 5-Methoxybenzimidazole

- 5-Methylbenzimidazole

- 2-Mercapto-5-methoxybenzimidazole

Uniqueness

5-Methoxy-1H-benzimidazole-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

5-Methoxy-1H-benzimidazole-2-ylamine (CAS Number: 6232-91-3) is an organic compound belonging to the class of benzimidazoles, characterized by a methoxy group attached to a benzimidazole structure. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Basic Structure

- Molecular Formula: C₈H₉N₃O

- Molecular Weight: 163.18 g/mol

The structure of this compound features a fused benzene and imidazole ring, with a methoxy group that influences its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives. A common method includes:

- Condensation Reaction : 5-methoxy-2-nitroaniline with formic acid.

- Reduction : Converting nitro groups to amines.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various benzimidazole derivatives, it was found that compounds similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit human topoisomerase I, an enzyme critical for DNA replication and repair. Compounds derived from benzimidazoles have shown promising results in inhibiting cancer cell proliferation across various human cancer cell lines .

Case Study: Cytotoxicity Evaluation

In a cytotoxicity assay against three human lung cancer cell lines (A549, HCC827, NCI-H358), several benzimidazole derivatives demonstrated varying degrees of growth inhibition:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| 5 | 6.75 ± 0.19 | 9.31 ± 0.78 | - |

| 6 | 2.12 ± 0.21 | 5.13 ± 0.97 | - |

| 8 | - | - | 3.11 ± 0.26 |

These findings suggest that specific structural modifications can enhance the anticancer activity of benzimidazole derivatives .

Enzyme Inhibition

This compound has been studied for its interaction with cytochrome P450 enzymes, particularly CYP1A2. This interaction is significant as it can influence drug metabolism and potential drug-drug interactions in therapeutic contexts .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Methoxy-1-methyl-1H-benzimidazole | 10394-39-5 | 0.93 |

| 7-Methoxy-1H-benzimidazole | 27080-53-1 | 0.92 |

| 2-Amino-5-methoxy-1-methylbenzimidazole | 1805-02-3 | 0.83 |

The distinct substitution pattern on the benzimidazole ring in this compound contributes to its unique pharmacological properties compared to these similar compounds .

Properties

IUPAC Name |

6-methoxy-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFSGALQLLEBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211385 | |

| Record name | 5-Methoxy-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-91-3 | |

| Record name | 5-Methoxy-2-aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxy-2-aminobenzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86FT9YPC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.